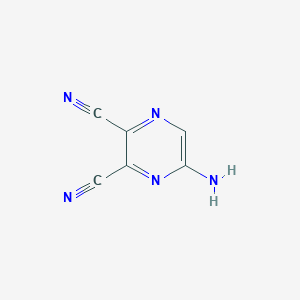

5-Aminopyrazine-2,3-dicarbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3N5 |

|---|---|

Molecular Weight |

145.12 g/mol |

IUPAC Name |

5-aminopyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C6H3N5/c7-1-4-5(2-8)11-6(9)3-10-4/h3H,(H2,9,11) |

InChI Key |

NYUJHBSRAWYSKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminopyrazine 2,3 Dicarbonitrile and Its Analogues

Classical Approaches in Pyrazine-2,3-dicarbonitrile (B77751) Synthesis

Traditional methods for synthesizing pyrazine-2,3-dicarbonitrile have laid the groundwork for more advanced techniques. These classical approaches often involve condensation reactions and multi-step strategies that have been refined over time.

Condensation Reactions Utilizing Diaminomaleonitrile (B72808) (DAMN)

A cornerstone in the synthesis of pyrazine (B50134) derivatives is the condensation reaction involving diaminomaleonitrile (DAMN). DAMN, a tetramer of hydrogen cyanide, is a versatile precursor for a wide array of nitrogen-containing heterocyclic compounds. acs.org Its reaction with 1,2-dicarbonyl compounds is a direct and classical route to forming the pyrazine ring. kashanu.ac.irtandfonline.com

For instance, the reaction of DAMN with α-dicarbonyl compounds leads to the formation of pyrazine-2,3-dicarbonitriles. kashanu.ac.ir This condensation is a key step in producing various substituted pyrazines. For example, reacting DAMN with 2,5-dibromohexane-3,4-dione (B1618972) yields 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile. nih.gov Similarly, the condensation of DAMN with biacetyl, in the presence of a specific catalyst, produces 5,6-dimethylpyrazine-2,3-dicarbonitrile. nih.gov The versatility of DAMN is further demonstrated in its reaction with 5-cyclooctene-1,2-dione, which results in 5,6,9,10-tetrahydrocycloocta[b]pyrazine-2,3-dicarbonitrile. arkat-usa.org

One-pot, three-component reactions also utilize DAMN to create highly substituted pyrazine derivatives. An example is the reaction of DAMN, a ketone, and an isocyanide in the presence of a catalytic amount of p-toluenesulfonic acid, which yields highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. acs.org Another one-pot synthesis involves reacting alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of DAMN to produce 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. mdpi.com

The table below summarizes various condensation reactions involving DAMN to synthesize pyrazine-2,3-dicarbonitrile derivatives.

Table 1: Condensation Reactions with DAMN

| Reactants | Product | Reference |

|---|---|---|

| Diaminomaleonitrile, Ketone, Isocyanide | Highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile | acs.org |

| Alkyl isocyanides, Aryl/alkyl carbonyl chlorides, Diaminomaleonitrile | 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles | mdpi.com |

| 2,5-Dibromohexane-3,4-dione, Diaminomaleonitrile | 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile | nih.gov |

| 5-Cyclooctene-1,2-dione, Diaminomaleonitrile | 5,6,9,10-Tetrahydrocycloocta[b]pyrazine-2,3-dicarbonitrile | arkat-usa.org |

| Biacetyl, Diaminomaleonitrile | 5,6-Dimethylpyrazine-2,3-dicarbonitrile | nih.gov |

Multi-step Synthetic Strategies for Pyrazine-2,3-dicarbonitrile Derivatives

The synthesis of complex pyrazine-2,3-dicarbonitrile derivatives often requires multi-step strategies. These methods allow for the introduction of various functional groups and the construction of more intricate molecular architectures.

A two-step procedure has been developed for the synthesis of 5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitriles. This process begins with a Friedel-Crafts reaction between a thiophene (B33073) derivative and oxalyldichloride. google.comgoogle.com The resulting intermediate then undergoes a Lewis acid-catalyzed condensation with diaminomaleonitrile (DAMN) to yield the final product. google.comgoogle.com This method provides a straightforward route to these specific pyrazine derivatives. google.com

Another multi-step approach involves the synthesis of 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles through a one-pot, multi-component reaction. This synthesis utilizes a Pd-Cu catalyzed Sonogashira coupling reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with hydrazine, phenylacetylene, and various aldehydes. researchgate.net

Furthermore, the synthesis of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues, which are inhibitors of deubiquitinating enzymes, highlights a more complex multi-step synthesis. nih.gov This demonstrates the importance of multi-step strategies in accessing biologically active pyrazine derivatives.

Advanced Synthetic Techniques for 5-Aminopyrazine-2,3-dicarbonitrile

Modern synthetic chemistry has introduced advanced techniques that offer significant improvements in efficiency, yield, and selectivity for the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to higher yields, shorter reaction times, and reduced solvent usage compared to conventional heating methods. mdpi.commdpi.com This technique has been successfully applied to the synthesis of various pyrazine derivatives.

Specifically, the aminodehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (B7890531) with various ring-substituted benzylamines has been performed using microwave irradiation, resulting in a series of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles with yields ranging from 17% to 62%. mdpi.com This method has also been used to prepare N-alkyl substituted 3-aminopyrazine-2-carboxamides and N-substituted 5-amino-6-chloropyrazine-2,3-dicarbonitriles. sciforum.netresearchgate.net The direct interaction of microwaves with the reacting molecules allows for rapid and uniform heating, which can significantly accelerate reaction rates. mdpi.com

The table below presents examples of microwave-assisted synthesis of pyrazine derivatives.

Table 2: Microwave-Assisted Synthesis of Pyrazine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | Ring-substituted benzylamines | N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles | mdpi.com |

| 3-Chloropyrazine-2-carboxamide | Ring-substituted anilines | N-substituted 3-aminopyrazine-2-carboxamides | benthamdirect.com |

| 3-Chloropyrazine-2-carboxamide | N-alkyl amines | N-alkyl substituted 3-aminopyrazine-2-carboxamides | mdpi.com |

| 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | Substituted benzylamines | N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles | sciforum.netresearchgate.net |

Regioselective Preparations in Pyrazine-2,3-dicarbonitrile Chemistry

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing specific isomers of substituted pyrazines. Advanced synthetic methods have been developed to achieve high regioselectivity in the preparation of pyrazine-2,3-dicarbonitrile derivatives.

A notable example is the regioselective synthesis of 5-chloropyrazine-2-carbonitrile (B1357153) from pyrazine-2-carboxamide. cuni.czresearchgate.net This method allows for the specific placement of the chloro and cyano groups on the pyrazine ring. Furthermore, regioselective ortho-lithiation reactions have been employed to create highly functionalized pyrazines, which can then serve as monomers for the synthesis of pyrazine ladder polymers. acs.org

The development of regioselective methods is crucial for the targeted synthesis of compounds with specific biological activities or material properties, as the position of substituents on the pyrazine ring can significantly influence these characteristics.

Aminodehalogenation Reactions for Functionalized Pyrazines

Aminodehalogenation is a key reaction for introducing amino groups onto the pyrazine ring, often starting from a halogenated pyrazine precursor. This nucleophilic substitution reaction is a versatile method for creating a wide range of functionalized pyrazines.

The synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles has been achieved through the aminodehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile with various benzylamines. mdpi.com This reaction can be carried out using both conventional heating and microwave assistance, with the latter often providing better results in terms of yield and reaction time. mdpi.comsciforum.netresearchgate.net

Similarly, N-substituted 3-aminopyrazine-2,5-dicarbonitriles have been synthesized from 3-chloropyrazine-2,5-dicarbonitrile (B12907661) via nucleophilic substitution of the chlorine atom with different non-aromatic amines. nih.gov This approach has also been used to prepare 3-arylaminopyrazine-2,5-dicarbonitriles. nih.gov The reactivity of the chloropyrazine starting material can be influenced by the electronic properties of the pyrazine ring. researchgate.net

The table below provides examples of aminodehalogenation reactions in pyrazine synthesis.

Table 3: Aminodehalogenation Reactions for Pyrazine Synthesis

| Starting Material | Amine | Product | Reference |

|---|---|---|---|

| 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | Ring-substituted benzylamines | N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles | mdpi.com |

| 3-Chloropyrazine-2-carboxamide | Ring-substituted anilines | 3-Anilinopyrazine-2-carboxamides | benthamdirect.com |

| 3-Chloropyrazine-2,5-dicarbonitrile | Non-aromatic amines | N-substituted 3-aminopyrazine-2,5-dicarbonitriles | nih.gov |

| 3-Chloropyrazine-2,5-dicarbonitrile | Arylamines | 3-Arylaminopyrazine-2,5-dicarbonitriles | nih.gov |

Buchwald-Hartwig Amination for C-N Coupled Derivatives

The Buchwald-Hartwig amination has emerged as a pivotal and versatile method for the synthesis of C-N coupled derivatives of this compound. This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between a halo-pyrazine and an amine. The reaction typically involves the coupling of a 5-halopyrazine-2,3-dicarbonitrile, such as 5-bromopyrazine-2,3-dicarbonitrile, with a wide range of primary or secondary amines.

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalytic system and reaction conditions. A typical catalytic system consists of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, with Xantphos being a commonly employed ligand in this context. A strong, non-nucleophilic base, most notably sodium tert-butoxide (NaOtBu), is required to facilitate the deprotonation of the amine and the regeneration of the active palladium catalyst. The reaction is generally conducted in an anhydrous aprotic solvent like toluene (B28343) or dioxane under an inert atmosphere to prevent the degradation of the catalyst.

The scope of the amine coupling partner is broad, allowing for the introduction of various aryl and alkylamino substituents at the C5 position of the pyrazine ring. This versatility enables the generation of a diverse library of this compound derivatives, each with unique electronic and steric properties. The general transformation is illustrated in the reaction scheme below.

Reaction Scheme for Buchwald-Hartwig Amination:

This schematic illustrates the palladium-catalyzed coupling of a 5-halopyrazine-2,3-dicarbonitrile with an amine (R-NH₂) to yield a 5-substituted amino derivative.

Novel Reaction Pathways and Mechanistic Insights in this compound Formation

Recent investigations have focused on elucidating the underlying mechanisms of pyrazine ring formation and optimizing synthetic protocols to improve the efficiency and yield of this compound and its analogues.

Investigation of Radical-Ionic Mechanisms

The conventional synthesis of the pyrazine ring often involves the oxidative cyclization of diaminomaleonitrile (DAMN). While traditionally viewed through an ionic lens, contemporary research has provided evidence for the involvement of radical-ionic pathways in this transformation. These studies propose that the reaction can be initiated by a single-electron transfer (SET) from DAMN, leading to the formation of a radical cation.

This radical cation intermediate is a key species that can undergo subsequent cyclization and aromatization to afford the pyrazine product. The favorability of this radical-ionic mechanism over a purely ionic pathway can be influenced by the reaction conditions. For instance, the use of specific oxidizing agents or the application of electrochemical methods can promote the initial SET event. A deeper understanding of these radical-ionic processes is crucial for the rational design of more efficient and selective synthetic routes to this compound.

Optimization of Reaction Conditions for Pyrazine-2,3-dicarbonitrile Analogues

The optimization of reaction conditions is paramount for the successful synthesis of pyrazine-2,3-dicarbonitrile analogues, impacting both the yield and purity of the final products. Key parameters that have been the subject of systematic investigation include the choice of oxidant, solvent, temperature, and catalysts.

In the synthesis of this compound from DAMN, various oxidizing systems have been explored. Bubbling air or pure oxygen through the reaction mixture has been shown to be effective, as has the use of solid oxidants like manganese dioxide (MnO₂). The solvent medium also plays a critical role, with options ranging from aqueous solutions to polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF), each influencing reactant solubility and reaction kinetics differently.

Furthermore, the development of one-pot synthetic procedures has been a focus of research, aiming to enhance operational simplicity and reduce waste by combining multiple reaction steps into a single process. The following table summarizes key optimized parameters for the synthesis of pyrazine-2,3-dicarbonitrile analogues.

| Parameter | Optimized Conditions | Rationale for Optimization |

| Oxidizing Agent | Air/Oxygen, Manganese Dioxide (MnO₂) | Provides a controlled and efficient means of facilitating the necessary oxidative cyclization of the diaminomaleonitrile precursor. |

| Solvent | Water, Acetonitrile, Dimethylformamide (DMF) | The choice of solvent is critical for modulating reactant solubility, influencing the reaction rate, and minimizing the formation of undesired byproducts. |

| Temperature | Typically elevated temperatures | Reaction kinetics are often enhanced at higher temperatures, leading to improved reaction rates and, in some cases, better selectivity towards the desired product. |

| Catalyst | Base or Acid Catalysis | The addition of a catalyst can direct the reaction towards specific pathways, thereby increasing the overall yield and purity of the target pyrazine-2,3-dicarbonitrile analogue. |

Through meticulous optimization of these reaction variables, more sustainable and scalable synthetic protocols for this compound and its derivatives can be achieved.

Chemical Reactivity and Functional Derivatization of 5 Aminopyrazine 2,3 Dicarbonitrile

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Core

The pyrazine ring in 5-aminopyrazine-2,3-dicarbonitrile and its derivatives is electron-deficient, making it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone for the structural elaboration of the pyrazine core. A common strategy involves the initial conversion of a starting material to a halogenated pyrazine intermediate, which can then undergo nucleophilic substitution with various nucleophiles. smolecule.com For instance, the chlorine atom in derivatives like 3-chloropyrazine-2,5-dicarbonitrile (B12907661) can be readily displaced by arylamino groups. sciforum.net The conditions for these substitution reactions often need to be optimized based on the specific nucleophile and the substitution pattern on the pyrazine ring. sciforum.net

Similarly, the chloro atoms in 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (B7890531) can be substituted through nucleophilic substitution reactions. rsc.org This aminodehalogenation reaction is a key step in synthesizing N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles. mdpi.comscispace.com The reaction of 5-arylpyrazine-2,3-dicarbonitriles with amines leads to the substitution of a nitrile group, yielding 2-alkylamino-5-arylpyrazine-3-carbonitriles and 3-alkylamino-5-arylpyrazine-2-carbonitriles. researchgate.netresearchgate.net Interestingly, the reaction with ammonia (B1221849) results in the formation of only the 3-aminopyrazine-2-carbonitrile (B1269731) derivative. researchgate.netresearchgate.net Furthermore, reactions with alcohols in the presence of a base produce corresponding alkoxypyrazine-carbonitrile derivatives, while reaction with water yields pyrazinonecarbonitrile derivatives. researchgate.netresearchgate.net

Synthesis of N-Substituted Pyrazine-2,3-dicarbonitrile (B77751) Derivatives

The amino group of this compound provides a reactive handle for the synthesis of a variety of N-substituted derivatives. These modifications are crucial for altering the molecule's physical, chemical, and biological properties.

Alkylamino and Cycloalkylamino Modifications

A range of N-substituted 3-aminopyrazine-2,5-dicarbonitriles have been synthesized by the nucleophilic substitution of a chlorine atom in 3-chloropyrazine-2,5-dicarbonitrile with various non-aromatic amines, including alkylamines and cycloalkylamines. nih.gov A one-pot reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides and diaminomaleonitrile (B72808) has been developed to construct 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles in good to moderate yields. mdpi.comnih.gov This method provides a facile route to derivatives such as 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile. mdpi.com

The synthesis of 3-(heptylamino)pyrazine-2,5-dicarbonitrile and 3-(hexylamino)pyrazine-2,5-dicarbonitrile highlights the successful incorporation of linear alkyl chains onto the pyrazine core. nih.gov

Aryl/Alkylamino and Heterocyclic Amine Substitutions

The synthesis of N-substituted pyrazine derivatives extends to the introduction of aryl, alkylamino, and heterocyclic amines. Microwave-assisted synthesis has proven to be an efficient method for the aminodehalogenation reaction of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile with various ring-substituted benzylamines, leading to a series of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles. mdpi.comscispace.com This approach offers higher yields and shorter reaction times compared to conventional methods. mdpi.comscispace.com

The reaction of 5-arylpyrazine-2,3-dicarbonitriles with amines results in the formation of both 2-alkylamino-5-arylpyrazine-3-carbonitriles and 3-alkylamino-5-arylpyrazine-2-carbonitriles. researchgate.netresearchgate.net Furthermore, N-substituted 3-aminopyrazine-2,5-dicarbonitriles have been prepared through the nucleophilic substitution of 3-chloropyrazine-2,5-dicarbonitrile with various heterocyclic amines. nih.gov

Donor-Acceptor System Design with Pyrazine-2,3-dicarbonitrile as an Acceptor

The electron-deficient nature of the pyrazine-2,3-dicarbonitrile moiety makes it an excellent electron acceptor unit in the design of donor-acceptor (D-A) systems. ossila.com These systems are characterized by intramolecular charge transfer (ICT), where electrons are transferred from an electron-donating group to the electron-accepting pyrazine core upon photoexcitation. eurekalert.org

A novel charge transfer-intramolecular charge transfer (CT-ICT) system has been developed using a pyrazinacene derivative, 6,7-bis{4-(diphenylamino)-phenyl}-pyrazino[2,3-b]pyrazine-2,3-dicarbonitrile. eurekalert.org In this system, the pyrazinacene core connects strong electron-donating triphenylamine (B166846) groups with electron-accepting cyano groups. eurekalert.org The pyrazine ring's electron deficiency facilitates the movement of electrons within its structure, promoting ICT. eurekalert.org

Derivatization Strategies for Tunable Electronic Properties

The electronic properties of pyrazine-2,3-dicarbonitrile derivatives can be finely tuned through various derivatization strategies. These modifications influence the extent of intramolecular charge transfer and other photophysical properties.

One approach involves altering the electron-donating groups attached to the pyrazine acceptor. For example, the use of OMe and SMe groups as electron donors has been explored. rsc.org Additionally, introducing a sulfidic linker to separate the electron donor from the pyrazine acceptor can modulate the electronic interaction. rsc.org The position of the cyano groups on the pyrazine ring also plays a significant role, as demonstrated by the comparison of pyrazine-2,3-dicarbonitrile and pyrazine-2,6-dicarbonitrile (B2728083) isomers. rsc.org The aromaticity of the pyrazine ring, which is an indicator of electron delocalization, is affected by these substitutions, thereby influencing the ICT characteristics. rsc.org For instance, a higher degree of bond length alternation in the pyrazine ring suggests a greater extent of ICT. rsc.org

The synthesis of octasubstituted zinc tetrapyrazinoporphyrazines with various peripheral substituents allows for the control of their photophysical and photochemical properties. researchgate.net By modifying the donor strength of the substituents, the intramolecular charge transfer can be modulated. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Aminopyrazine 2,3 Dicarbonitrile Compounds

X-ray Crystallographic Analysis of 5-Aminopyrazine-2,3-dicarbonitrile Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For derivatives of this compound, this analysis has provided invaluable insights into their solid-state structures, confirming their molecular geometries and revealing the nature of non-covalent interactions that govern their crystal packing. nih.govmdpi.com

Good quality single crystals of several 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile derivatives have been successfully grown and analyzed. nih.gov The resulting crystal structures have unequivocally confirmed the molecular structures predicted by synthetic routes and other characterization methods like NMR and mass spectrometry. nih.govmdpi.com For instance, in the crystal structures of some derivatives, the cyclohexyl groups are oriented orthogonally to the pyrazine (B50134) ring, and the phenyl rings are twisted. mdpi.com In derivatives containing a biphenyl (B1667301) group, the two phenyl rings of the biphenyl moiety are not in the same plane. mdpi.com

In addition to hydrogen bonding, π–π stacking interactions are crucial non-covalent forces that influence the supramolecular assembly of these pyrazine derivatives. mdpi.comrsc.org These interactions occur between the electron-rich aromatic rings of adjacent molecules. The spatial arrangement and polarity of the aromatic systems significantly affect the propensity for π–π stacking. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of their structures. nih.govmdpi.commdpi.com

For example, in the ¹H NMR spectrum of 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile (13a), characteristic multiplets for the cyclohexyl ring protons are observed, along with a doublet for the NH proton and multiplets for the phenyl protons. mdpi.com Similarly, the ¹³C NMR spectrum shows distinct resonances for the cyclohexyl carbons, confirming the proposed structure. mdpi.com The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com

The analysis of coupling constants (J values) in ¹H NMR can provide further information about the connectivity of atoms and the stereochemistry of the molecule. mdpi.com In some cases, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish correlations between coupled protons. rsc.org Quantum mechanics-based calculations of NMR spectra can also assist in the conclusive assignment of complex structures, especially for isomers where experimental data alone may be ambiguous. wuxiapptec.com

Table 1: Selected ¹H and ¹³C NMR Data for 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile Derivatives in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile (13a) | 1.19–1.28 (m, 3H), 1.41–1.51 (m, 2H), 1.66–1.77 (m, 3H), 2.00–2.04 (m, 2H), 3.99–4.05 (m, 1H), 5.77 (d, 1H, J = 7.6 Hz), 7.59–7.61 (m, 1H), 7.63–7.67 (m, 1H) mdpi.com | 24.7, 25.5, 32.4, 50.6, 114.2, 114.8, 119.7, 128.1, 130.0, 131.3, 131.4, 133.8, 145.5, 151.3 mdpi.com |

| 5-(4-Chlorophenyl)-6-(cyclohexylamino)pyrazine-2,3-dicarbonitrile (13c) | 1.19–1.31 (m, 3H), 1.42–1.52 (m, 3H), 1.67–1.78 (m, 3H), 2.00–2.04 (m, 3H), 3.99–4.05 (m, 1H), 5.67 (d, 1H, J = 7.6 Hz), 7.57 (d, 2H, J = 8.4 Hz), 7.63 (d, 2H, J = 8.4 Hz) mdpi.com | 24.7, 25.5, 32.4, 50.8, 114.0, 114.6, 119.7, 129.6, 130.3, 131.4, 131.4, 132.2, 137.7, 144.2, 151.2 mdpi.com |

| 5-(Cyclohexylamino)-6-(4-methoxyphenyl)pyrazine-2,3-dicarbonitrile (13d) | 1.19–1.28 (m, 3H), 1.41–1.51 (m, 2H), 1.66–1.77 (m, 3H), 2.00–2.04 (m, 2H), 3.99–4.05 (m, 1H), 5.77 (d, 1H, J = 7.6 Hz), 7.59–7.61 (m, 1H), 7.63–7.67 (m, 1H) mdpi.com | 24.7, 25.6, 32.5, 50.6, 55.8, 114.3, 114.9, 115.4, 119.8, 126.0, 129.8, 130.6, 145.3, 151.2, 162.1 mdpi.com |

| 5-([1,1'-Biphenyl]-4-yl)-6-(cyclohexylamino)pyrazine-2,3-dicarbonitrile (13f) | 1.22–2.07 (m), 4.03 (m), 5.81 (d, J = 7.6 Hz), 7.45 (t), 7.52 (t), 7.66 (d), 7.75–7.83 (m) nih.gov | 24.8, 25.6, 32.5, 50.7 (cyclohexyl carbons) nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. oregonstate.eduyoutube.comlibretexts.org In the context of this compound derivatives, IR spectroscopy provides clear evidence for the presence of key functional groups such as the amino (-NH₂) group, the nitrile (-C≡N) group, and various C-H and C-C bonds within the aromatic and aliphatic parts of the molecules. mdpi.commdpi.com

The IR spectra of these compounds typically show a characteristic absorption band for the N-H stretching vibration of the amino group in the range of 3300-3500 cm⁻¹. mdpi.commdpi.comlibretexts.org Primary amines (R-NH₂) often exhibit two bands in this region. libretexts.org The nitrile group (-C≡N) gives rise to a sharp and strong absorption band in the region of 2220-2260 cm⁻¹. mdpi.commdpi.comlumenlearning.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. lumenlearning.com The region from 1400 to 1600 cm⁻¹ often contains absorptions due to C=C stretching vibrations of the pyrazine and other aromatic rings. mdpi.comlumenlearning.com

Table 2: Characteristic IR Absorption Frequencies for 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 | 13a : 3411 mdpi.com |

| C≡N Stretch (Nitrile) | 2220 - 2260 | 13a : 2227 mdpi.com |

| C-H Stretch (Aromatic) | > 3000 | Not specified in provided results. |

| C-H Stretch (Aliphatic) | < 3000 | 13a : 2939, 2852 mdpi.com |

| C=C Stretch (Aromatic/Pyrazine) | 1400 - 1600 | 13a : 1579, 1561 mdpi.com |

Mass Spectrometry (e.g., MALDI-TOF) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of synthesized compounds and can also provide information about their elemental composition through high-resolution mass spectrometry (HRMS). nih.govmdpi.com For this compound derivatives, techniques like Electron Ionization (EI) mass spectrometry and MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) have been utilized. mdpi.comrsc.org

In the EI mass spectra of these compounds, a molecular ion peak (M⁺) is typically observed, which corresponds to the molecular weight of the compound. mdpi.com For instance, the mass spectrum of 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile (13a) shows a molecular ion peak at m/z 303, which matches its calculated molecular weight. mdpi.com High-resolution mass spectrometry provides a very accurate mass measurement, which can be used to confirm the elemental formula of the compound. mdpi.com

Electronic Absorption and Emission Spectroscopy (Photophysical Characterization)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the photophysical properties of this compound derivatives. nih.govmdpi.comresearchgate.net These techniques provide information about the electronic transitions within the molecules and their ability to absorb and emit light. bccampus.calasalle.edu

The UV-Vis absorption spectra of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles typically exhibit multiple absorption bands. nih.govmdpi.com For example, many of these compounds show absorption maxima (λ_max) around 267, 303, and 373 nm. nih.govmdpi.com These absorptions are generally attributed to π-π* and n-π* electronic transitions within the conjugated system of the molecule. The position and intensity of these bands can be influenced by the nature of the substituents on the pyrazine ring. researchgate.net

Fluorescence spectroscopy reveals the emission properties of these compounds. Upon excitation at their absorption wavelengths, many this compound derivatives exhibit fluorescence. nih.gov The study of their emission spectra, including the determination of quantum yields and lifetimes, is important for understanding their potential as fluorescent materials in various applications, such as organic light-emitting diodes (OLEDs). researchgate.net The fluorescence characteristics are also sensitive to the molecular structure and the surrounding environment. nih.gov

Intramolecular Charge Transfer (ICT) Characteristics

The phenomenon of intramolecular charge transfer (ICT) is a key feature of donor-acceptor molecules like this compound. ossila.com In these systems, photoexcitation can lead to the transfer of an electron from the electron-donating amino group to the electron-withdrawing dicyanopyrazine core. This process results in an excited state with a significant dipole moment, where the donor becomes positively charged and the acceptor becomes negatively charged (D+-A-). ossila.com

The ICT character is often evidenced by solvatochromism, where the emission wavelength of the compound shifts with the polarity of the solvent. In polar solvents, the charge-separated ICT state is stabilized, typically leading to a red-shifted (lower energy) emission compared to nonpolar solvents. This behavior is a hallmark of molecules with strong ICT characteristics.

Derivatives of pyrazine-2,3-dicarbonitrile (B77751) have been shown to exhibit strong ICT interactions. researchgate.net The fusion of additional rings, such as benzene (B151609) or thiophene (B33073), to the pyrazine acceptor unit can further enhance these ICT interactions, resulting in a bathochromic (red) shift of the ICT band. researchgate.net Thiophene, in particular, has been noted to be more effective than benzene in strengthening the ICT character and broadening the absorption spectrum. researchgate.net The efficiency of the ICT process can be tuned by modifying the donor and acceptor units, a principle that is widely used in the design of functional dyes and materials. rsc.org For instance, the introduction of multiple nitro groups (acceptors) into a system can generate and control additional ICT processes. rsc.org

| Property | Observation in Pyrazine-2,3-dicarbonitrile Systems | Reference |

| Fundamental Process | Electron transfer from an electron-donating group to an electron-withdrawing group upon photoexcitation. | ossila.com |

| Donor Group | Amino group | researchgate.net |

| Acceptor Group | Dicyanopyrazine moiety | researchgate.net |

| Resulting State | An excited state with a large dipole moment (D+-A-). | ossila.com |

| Experimental Evidence | Solvatochromism (emission wavelength shifts with solvent polarity). | digitellinc.com |

| Enhancement of ICT | Fusion of aromatic rings (e.g., thiophene, benzene) to the pyrazine core. | researchgate.net |

Aggregation-Induced Emission (AIE) Enhancement

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly emissive in solution become highly luminescent upon aggregation. nih.gov This is in stark contrast to the common aggregation-caused quenching (ACQ) effect. The underlying mechanism for AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. nih.gov In solution, the excited state energy can be dissipated through non-radiative pathways involving molecular rotations or vibrations. In the aggregated or solid state, these motions are physically hindered, which closes the non-radiative decay channels and forces the molecule to release its energy through light emission (fluorescence or phosphorescence). nih.govub.edu

While specific studies focusing solely on the AIE properties of this compound are not extensively detailed in the provided context, the structural features of this compound are conducive to AIE phenomena. The presence of groups capable of rotation, such as the amino group, suggests that restricting these motions in an aggregated state could lead to enhanced emission. The term "aggregation-induced emission enhancement (AIEE)" is sometimes used to describe the transition from weak to strong emission when luminescent materials assemble into aggregates. nih.gov

Research on related molecules has demonstrated the AIE effect. For example, a luminogen, 2-amino-3-((E)-4-(diphenylamino)benzylidene)amino)maleonitrile (DPA), showed an enhanced quantum yield with increasing water percentage, indicating an AIE effect upon aggregation. digitellinc.com Computational studies on such molecules compare the properties of monomers versus dimers to understand the suppression of energy transfer to dark states upon aggregation, which leads to enhanced emission. digitellinc.com For some AIE-active molecules, crystallization can further enhance their luminescent properties and molar extinction coefficients. nih.gov

| Phenomenon | Description | Governing Mechanism | Reference |

| Aggregation-Induced Emission (AIE) | Weakly emissive molecules in solution become highly luminescent in the aggregated state. | Restriction of Intramolecular Motions (RIM) in the aggregated state, blocking non-radiative decay pathways. | nih.gov |

| Aggregation-Induced Emission Enhancement (AIEE) | Transition from weak to strong emission as ligand-conjugated luminescent nanomaterials form aggregates. | Restriction of intramolecular motion of capping ligands upon aggregation. | nih.gov |

| Relevance to this compound | The molecular structure possesses rotational freedom that, if restricted upon aggregation, could lead to AIE. | Physical hindrance of molecular rotations and vibrations in the solid or aggregated state. | nih.govub.edu |

| Example in a Related System (DPA) | Increased quantum yield observed in aggregate-forming solvent mixtures (e.g., water/organic solvent). | Suppression of energy transfer from the singlet excited state to a dark state upon aggregation. | digitellinc.com |

Computational and Theoretical Investigations of 5 Aminopyrazine 2,3 Dicarbonitrile

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems. chalcogen.ro It is used to optimize molecular geometries and calculate various parameters that describe a molecule's stability and reactivity. acs.org For studying excited-state properties, such as UV-visible absorption spectra, Time-Dependent DFT (TD-DFT) is a widely employed and effective approach. rsc.orgscirp.org These quantum chemical calculations are frequently applied to pyrazine (B50134) derivatives to elucidate their structure and characteristics. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity and electronic properties. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and reactivity. chalcogen.ronih.gov A large HOMO-LUMO gap suggests high stability, whereas a small gap implies the molecule is more reactive and easily polarizable. nih.gov

In molecules with π-conjugated systems, like pyrazine derivatives, both the HOMO and LUMO orbitals are typically spread across the conjugated backbone, which facilitates intramolecular charge transfer (ICT) processes upon electronic excitation. nih.govresearchgate.net For donor-acceptor systems based on a 2,3-dicyanopyrazine acceptor, the HOMO is generally localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting dicyanopyrazine core. researchgate.net The energy of these orbitals and their gap can be influenced by the substitution pattern on the pyrazine ring. researchgate.net Theoretical calculations for related dicyanopyrazino phenanthrene (B1679779) amine derivatives show how the nature of the donor amine influences the FMO energies and the resulting energy gap. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Donor-Acceptor Pyrazine Systems Data is illustrative of calculations performed on related pyrazine derivatives.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Dicyanopyrazino Phenanthrene-Amine Derivative 1 | -5.19 | -3.02 | 2.17 | researchgate.net |

| Dicyanopyrazino Phenanthrene-Amine Derivative 2 | -5.83 | -3.17 | 2.66 | researchgate.net |

| Pyrazine Analog (X-shaped push-pull) | - | - | 2.16 - 2.66 | researchgate.net |

TD-DFT calculations are a cornerstone for predicting the electronic absorption spectra of molecules. rsc.org This method can determine the energies of vertical electronic excitations, which correspond to absorption maxima (λ_max_), and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgresearchgate.net For pyrazine-based donor-acceptor molecules, the lowest energy absorption bands are often characterized as intramolecular charge transfer (ICT) transitions from the HOMO (on the donor) to the LUMO (on the acceptor). researchgate.net

Furthermore, DFT calculations can predict electrochemical properties. The energies of the HOMO and LUMO are theoretically related to the ionization potential and electron affinity, respectively, which in turn can be correlated with experimental oxidation and reduction potentials obtained from techniques like cyclic voltammetry. researchgate.netlew.ro Studies on related pyrazine derivatives have shown a strong correlation between theoretically calculated HOMO/LUMO energies and their first oxidation/reduction potentials measured experimentally. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface, typically using a color-coded scheme where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For a molecule like 5-aminopyrazine-2,3-dicarbonitrile, an MEP map would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the two cyano groups and the pyrazine ring, as these are the most electronegative sites. researchgate.netnih.gov Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), representing an electron-deficient region. researchgate.net This analysis helps in understanding and predicting sites for hydrogen bonding and other non-covalent interactions, which are crucial for receptor-ligand binding. nih.govcore.ac.uk

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. scispace.comdhwu.ac.in These models use calculated molecular descriptors to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of more potent or suitable molecules.

In QSAR studies of pyrazine derivatives, various molecular descriptors are employed to model biological activity. scispace.com Electronic descriptors, such as Hammett constants (σ), describe the electron-donating or electron-withdrawing nature of substituents and have been correlated with the inhibitory activity of certain pyrazinamide (B1679903) analogues. sciforum.net

Topological descriptors, which describe the size, shape, and branching of a molecule, are also important. researchgate.net For instance, in a series of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, it was found that decreasing the number of hydrogen bond acceptor atoms could be beneficial for designing more potent herbicidal agents. scispace.com These studies highlight how specific structural features, quantified by descriptors, govern the molecule's interactions and behavior.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. It is often a key parameter in QSAR studies of pyrazine derivatives. sciforum.netmdpi.combohrium.com

In several series of N-substituted aminopyrazine derivatives, a direct correlation between lipophilicity (often measured as logP or by chromatographic methods) and biological activity has been observed. sciforum.net For example, the inhibitory activity of certain N-substituted 5-amino-6-chloropyrazine-2,3-dicarbonitriles against photosynthetic electron transport (PET) was found to be connected with the lipophilicity of the substituents. sciforum.net Similarly, the antimycobacterial activity of some 3-aminopyrazine-2-carboxamide (B1665363) derivatives increased with rising lipophilicity. mdpi.com However, this relationship is not always linear, and an optimal level of lipophilicity often exists for maximum activity. researchgate.net

Table 2: Illustrative Correlation of Lipophilicity and Biological Activity in Pyrazine Derivatives Data from a study on N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles showing Photosynthetic Electron Transport (PET) inhibition.

| Compound Substituent (R) | Lipophilicity (log k) | PET Inhibition IC₅₀ (μmol/L) | Source |

| 3,4-Cl₂ | 0.89 | 16.4 | sciforum.net |

| 4-CF₃ | Not specified | 23.2 | sciforum.net |

| 3-NO₂ | 0.45 | 487.4 | sciforum.net |

| 2,4-(OCH₃)₂ | 0.52 | 390.2 | sciforum.net |

Molecular Dynamics Simulations for Conformational Analysis (Anticipated)

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively documented in publicly available literature, the application of this technique is a logical and anticipated step in its comprehensive analysis. MD simulations are a cornerstone of computational chemistry, offering dynamic insights into the conformational landscape of molecules. researchgate.netencyclopedia.pub This method simulates the movement of atoms and molecules over time, governed by a force field, which allows for the exploration of different conformational states and their relative energies. encyclopedia.pub

The conformational flexibility of a molecule is critical to its biological activity, influencing how it binds to a target receptor. For derivatives of this compound, which are being investigated as inhibitors of proteins like Checkpoint Kinase 1 (CHK1), understanding the accessible conformations is key. acs.org MD simulations can predict the preferred three-dimensional structures of these molecules in different environments, such as in aqueous solution or within a protein's binding pocket. encyclopedia.pubmdpi.com

Anticipated Research Findings: It is anticipated that MD simulations would reveal the rotational barriers around the C-C bond connecting the pyrazine ring to the amino group and the C-N bonds of the aminopyridine moiety in its derivatives. The planarity of the pyrazine ring system and the orientation of the dicarbonitrile groups are also critical features that can be assessed. By combining MD simulations with techniques like Principal Component Analysis (PCA), researchers can identify the most significant collective motions of the molecule, providing a clearer picture of its dynamic behavior. nih.gov These insights are crucial for understanding structure-activity relationships (SAR) and for designing molecules with improved binding affinity and selectivity. acs.org

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound Derivatives

| Parameter | Typical Value/Setting | Purpose in Simulation |

| Force Field | AMBER, CHARMM, GROMOS | To define the potential energy of the system and describe the interactions between atoms. encyclopedia.pubbiorxiv.org |

| Solvent Model | TIP3P, SPC/E | To simulate the aqueous environment of a biological system. biorxiv.org |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To allow for sufficient sampling of conformational space to observe relevant molecular motions. mdpi.com |

| Temperature and Pressure | 300 K, 1 atm (NPT or NVT ensemble) | To mimic physiological conditions. biorxiv.org |

| Analysis Techniques | RMSD, RMSF, PCA, Hydrogen Bond Analysis | To quantify conformational changes, flexibility, collective motions, and specific intermolecular interactions. mdpi.comnih.gov |

Reaction Mechanism Prediction and Validation through Computational Models

Computational models are instrumental in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. mit.eduarxiv.org For the synthesis of derivatives of this compound, understanding the reaction pathways is essential for optimizing reaction conditions and improving yields.

One common reaction involving this scaffold is nucleophilic aromatic substitution (SNAr), where the amino group or a halogen on the pyrazine ring is displaced by a nucleophile. acs.org For example, the synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles involves the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile (B72808). nih.gov A plausible mechanism for this transformation involves a series of steps that can be modeled computationally. mdpi.com

Research Findings and Computational Validation: Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be employed to investigate the energetics of the proposed reaction pathway. These calculations can determine the structures and energies of reactants, intermediates, transition states, and products. mit.edu

For the synthesis of this compound derivatives, computational models can be used to:

Validate Reaction Mechanisms: The calculated energetic profile of a proposed mechanism can be compared with experimental observations. For instance, if a particular intermediate is predicted to be highly stable, it might be possible to detect it experimentally, thus validating the proposed pathway.

Explain Regioselectivity: In cases where a reaction can yield multiple products, computational models can predict which product is more likely to form by comparing the activation energies of the competing pathways. For example, in the reaction of 5-arylpyrazine-2,3-dicarbonitriles with amines, substitution can occur at different positions, and computational studies can rationalize the observed product distribution. researchgate.net

Table 2: Computational Methods for Reaction Mechanism Studies

| Computational Method | Information Provided | Application to this compound Reactions |

| Density Functional Theory (DFT) | Geometries of stationary points (reactants, products, transition states), reaction energies, activation energies. mit.edu | To map out the potential energy surface for the synthesis of derivatives and predict the most favorable reaction pathway. |

| Ab initio methods | High-accuracy energies for small systems. | To provide benchmark calculations for validating DFT results for key reaction steps. |

| Semi-empirical methods | Faster calculations for larger systems, providing qualitative trends. cecam.org | For initial screening of multiple reaction pathways or for studying reactions in larger, more complex systems. |

| Machine Learning (ML) Models | Prediction of reaction outcomes and conditions based on large datasets of known reactions. engineering.org.cnbeilstein-journals.org | To suggest optimal catalysts, solvents, and temperatures for the synthesis of novel derivatives. |

By integrating these computational approaches, a comprehensive understanding of the chemical reactivity of this compound can be achieved, guiding the synthesis of new compounds with desired properties.

Coordination Chemistry of 5 Aminopyrazine 2,3 Dicarbonitrile Ligands

Ligand Behavior and Coordination Modes (e.g., Mono-, Bi-, Tri-, Tetradentate)

5-Aminopyrazine-2,3-dicarbonitrile possesses several potential donor atoms: the two nitrogen atoms of the pyrazine (B50134) ring, the nitrogen atom of the amino group, and the two nitrogen atoms of the nitrile groups. This multiplicity of donor sites allows for a variety of coordination behaviors. The way it binds to a metal ion, its "coordination mode," can be classified by its denticity—the number of donor atoms that bind to a single metal center.

Monodentate: The ligand could bind to a metal center through a single donor atom, most likely one of the pyrazine ring nitrogens, which is a common coordination site in pyrazine-based ligands.

Bidentate: Bidentate coordination is highly probable and can occur in several ways. A common mode for related ligands involves the formation of a stable five-membered chelate ring through the amino group's nitrogen and the adjacent pyrazine nitrogen (N1). Another possibility is chelation involving the two adjacent nitrile groups, which can coordinate to a single metal center.

Bridging Ligand: The pyrazine ring is well-known for its ability to act as a bridging ligand, linking two different metal centers through its two nitrogen atoms (N1 and N4). This behavior is fundamental to the formation of coordination polymers. cdnsciencepub.com

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (solvent, temperature), and the presence of other competing ligands or counter-ions. rsc.org For instance, in related pyrazine-carbohydrazonamide complexes, the ligand binds in a bidentate fashion via the pyrazine ring nitrogen and an azomethine nitrogen. mdpi.com Similarly, aminotriazole-thiol ligands have been shown to coordinate as bidentate chelators through sulfur and amine groups. nih.gov This precedent suggests that chelation involving the amino group and the adjacent pyrazine nitrogen is a highly favorable coordination mode for this compound.

Synthesis and Characterization of Metal Chelates and Coordination Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, such as ethanol (B145695) or methanol, and reaction temperature can influence the final product's structure and dimensionality. mdpi.com

While extensive studies on the coordination of this compound with a wide range of transition metals are not broadly documented, its derivatives serve as effective ligands. For example, this compound is used as a precursor in the template synthesis of macrocyclic complexes, such as azaphthalocyanines. In one such synthesis, the dinitrile compound undergoes a metal-templated cyclotetramerization in the presence of a zinc(II) salt to form a highly stable zinc(II) azaphthalocyanine complex. rsc.org This reaction demonstrates the ligand's utility in constructing complex, conjugated systems around a central metal ion.

General synthetic routes for related aminopyridine and aminopyrazine ligands with transition metals like copper and cobalt often involve mixing the ligand and a metal chloride or nitrate (B79036) salt in an alcohol solution. mdpi.comrsc.org Characterization of the resulting complexes is achieved through various analytical techniques:

Infrared (IR) Spectroscopy: To identify which donor groups are involved in coordination by observing shifts in their vibrational frequencies.

Elemental Analysis: To confirm the stoichiometry of the complex.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which depend on the metal ion and its electron configuration.

The following table summarizes a representative complex derived from this compound.

| Complex | Metal Ion | Synthesis Method | Coordination Feature | Reference |

|---|---|---|---|---|

| Zinc(II) Azaphthalocyanine | Zn(II) | Metal-templated cyclotetramerization of this compound | Macrocyclic complex formed via reaction of the dinitrile groups | rsc.org |

The structure of this compound is inherently rigid due to its aromatic pyrazine core. This rigidity, combined with the specific placement of its functional groups, exerts significant control over the geometry of the resulting metal complexes.

Stability: Chelate complexes, particularly those forming five- or six-membered rings, are generally more thermodynamically stable than complexes with monodentate ligands, an effect known as the "chelate effect." The potential for this compound to act as a bidentate chelating agent suggests that it can form highly stable complexes with various transition metals.

Electronic Effects: The electron-withdrawing nature of the two nitrile groups can influence the electron density on the pyrazine ring, affecting its basicity and the strength of the metal-ligand bonds.

The design of the ligand is therefore a critical factor in determining the final architecture and stability of the coordination compound.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are extended networks of metal ions linked by bridging organic ligands. inorgchemres.orgnih.gov Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that often feature porous structures. The ability of this compound to act as a bridging ligand makes it an excellent candidate for constructing such extended architectures.

The pyrazine moiety itself is a classic building block for coordination polymers, capable of linking metal centers in a linear fashion to form one-dimensional chains. cdnsciencepub.com These chains can then self-assemble into two- or three-dimensional structures through further coordination or weaker intermolecular forces. The additional functional groups on this compound—the amino and dinitrile groups—can also participate in building the framework by coordinating to other metal centers or by forming hydrogen bonds that link adjacent polymer chains. For instance, coordination polymers based on pyridine-2,3-dicarboxylic acid demonstrate how carboxylate groups can bridge metal centers to form polymeric chains, creating complex anionic frameworks. ijcm.ir

Supramolecular chemistry focuses on the non-covalent interactions that organize molecules into larger, well-defined structures. In the solid state, coordination complexes of this compound are expected to form intricate supramolecular architectures stabilized by a variety of weak interactions.

π–π Stacking: The electron-deficient pyrazine ring can participate in π–π stacking interactions with other aromatic rings. These interactions, where the planes of the rings stack on top of each other, are crucial in organizing the molecules in the solid state and influencing the crystal packing. ijcm.ir

Anion–π Interactions: The electron-poor nature of the pyrazine ring, enhanced by the dinitrile groups, makes it susceptible to anion–π interactions, where an anion is attracted to the face of the aromatic ring. This has been observed in the supramolecular assembly of related pyrazinylsulfide complexes. rsc.org

These non-covalent forces work in concert with the stronger metal-ligand coordination bonds to direct the self-assembly process, leading to the formation of complex and often functional supramolecular materials.

Advanced Materials Applications of 5 Aminopyrazine 2,3 Dicarbonitrile Derivatives

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Derivatives of 5-aminopyrazine-2,3-dicarbonitrile are being explored for their potential in Organic Light-Emitting Diodes (OLEDs) and other electroluminescent applications. mdpi.comresearchgate.net Their inherent chemical structures can be modified to fine-tune their light-emitting properties, making them suitable for creating vibrant and efficient displays. The pyrazine (B50134) ring, being electron-withdrawing, combined with various donor groups, creates a donor-acceptor (D-A) structure that is crucial for electroluminescence. researchgate.net

Investigation of Charge Transfer Properties in Organic Electronics

The performance of organic electronic devices heavily relies on the charge transfer characteristics of the materials used. In the context of this compound derivatives, the intramolecular charge transfer (ICT) from a donor to the pyrazine acceptor is a key phenomenon. researchgate.netnih.gov This ICT is influenced by the strength of the donor and acceptor groups within the molecule. For instance, coupling the pyrazine core with different amine donors can systematically alter the ICT properties. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding these charge transfer processes. researchgate.netmdpi.com These calculations help in predicting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing efficient charge-transporting materials. researchgate.netmdpi.com For example, studies on dicyanopyrazino phenanthrene-based derivatives with different amine donors have shown that HOMO and LUMO energy levels can be tuned within the ranges of -5.39 to -5.68 eV and -3.59 to -3.71 eV, respectively. researchgate.net This tuning capability is essential for matching the energy levels of other materials within an OLED device to ensure efficient charge injection and transport.

Tuning of Photophysical Properties for Device Performance

The ability to tune the photophysical properties of this compound derivatives is a significant advantage for their application in OLEDs. By strategically modifying their molecular structure, researchers can control properties like emission color, quantum yield, and fluorescence lifetime. researchgate.netrsc.org

One approach to tuning these properties is through the use of different donor groups attached to the pyrazine core. researchgate.net For example, the use of a di(methoxyphenyl)amine donor has been shown to redshift the optical properties and induce thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. nih.gov The introduction of different end groups can also significantly affect the absorption and fluorescence spectra of these molecules. mdpi.com

Another strategy involves creating donor-acceptor-donor (D-A-D) structured molecules. researchgate.net This design can lead to materials with high thermal stability, low band gaps (e.g., 1.67-2.36 eV), and desirable HOMO and LUMO energy levels for use as ambipolar materials in electronic devices. researchgate.net The photophysical properties, including intramolecular charge transfer transitions and emission wavelengths, are influenced by the nature of the peripheral amine groups. researchgate.net

| Derivative Type | Key Structural Feature | Impact on Photophysical Properties | Potential Application |

| Dicyanopyrazino Phenanthrene (B1679779) Amines | Varied amine donors | Tunable ICT, emission in cyan-blue to red region | OLED emitters |

| λ5-Phosphinines with Amino Substituents | Di(methoxyphenyl)amine donor | Redshifted optical properties, TADF | Electroluminescent devices |

| Donor-Acceptor-Donor (D-A-D) Structures | Symmetrical donor groups | High thermal stability, low band gap | Ambipolar materials in OLEDs |

Fluorescent Dyes and Chromophores for Functional Materials

The strong fluorescence and chromophoric properties of this compound derivatives make them excellent candidates for the development of functional dyes and chromophores. mdpi.comresearchgate.net These materials exhibit interesting photophysical behaviors, such as large Stokes shifts and solvatochromism, which are valuable for various applications. researchgate.net

For example, 2,5-diamino-3,6-dicyanopyrazine derivatives show strong yellowish-green fluorescence in solution, indicating their potential as synthetic intermediates for a wide range of fluorescent dyes. researchgate.net The color and intensity of the fluorescence can be further modified by alkylation of the amino groups, leading to a bathochromic shift and red fluorescence with high quantum yield. researchgate.net

Development of Novel Fluorescent Probes and Sensors (Anticipated)

The development of novel fluorescent probes and sensors is a promising future application for derivatives of this compound. Fluorescent probes are powerful tools for detecting and imaging specific molecules in biological and environmental systems due to their high sensitivity and selectivity. rsc.orgnih.gov

The core structure of these pyrazine derivatives can be functionalized to interact with specific analytes. The sensing mechanism would likely rely on changes in the intramolecular charge transfer (ICT), photoinduced electron transfer (PeT), or Förster resonance energy transfer (FRET) upon binding to the target molecule. rsc.org This interaction would result in a detectable change in the fluorescence signal, such as an increase or decrease in intensity or a shift in the emission wavelength. For instance, probes could be designed to detect metal ions, reactive oxygen species, or specific biomolecules. nih.govescholarship.org The versatility of the pyrazine scaffold allows for the incorporation of various recognition moieties, paving the way for a new generation of highly specific and sensitive fluorescent sensors.

Potential in Photovoltaic Devices (Solar Cells)

Low-bandgap π-conjugated polymers based on pyrazine have shown potential for use in photovoltaic devices, also known as solar cells. mdpi.com The electron-accepting nature of the pyrazine ring makes it a suitable component in donor-acceptor type polymers used in the active layer of organic solar cells. mdpi.com

The efficiency of an organic solar cell is highly dependent on the properties of the donor and acceptor materials, including their energy levels and charge transport characteristics. jos.ac.cn The ability to tune the HOMO and LUMO energy levels of pyrazine-based materials through chemical modification is a key advantage. mdpi.commdpi.com This allows for the optimization of the energy level alignment between the donor and acceptor materials, which is crucial for efficient charge separation and collection. mdpi.com While research in this specific application for this compound is still emerging, the fundamental properties of the pyrazine core suggest a promising avenue for the development of new materials for organic photovoltaics. mdpi.com

Corrosion Inhibition Mechanisms and Performance

Certain pyrazine derivatives have demonstrated effectiveness as corrosion inhibitors for metals, particularly steel in acidic environments. researchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the pyrazine molecules onto the metal surface, forming a protective film that hinders the corrosion process. reformchem.comresearchcommons.org

The adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules, and chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the pyrazine ring and the vacant d-orbitals of the metal. mdpi.com The presence of π-electrons in the pyrazine ring also contributes to the adsorption process. researchgate.net

Studies have shown that the inhibition efficiency of pyrazine derivatives is influenced by the substituents on the pyrazine ring. For example, in a study comparing 2-methylpyrazine, 2-aminopyrazine (B29847), and 2-amino-5-bromopyrazine (B17997), the inhibition efficiency for steel in sulfuric acid was found to follow the order: 2-amino-5-bromopyrazine > 2-aminopyrazine > 2-methylpyrazine. researchgate.net This suggests that the presence of amino and bromo groups enhances the protective properties of the inhibitor. These inhibitors act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of these pyrazine inhibitors on the steel surface has been found to obey the Langmuir adsorption isotherm. researchgate.net

| Inhibitor Type | Mechanism | Key Features |

| Anodic Inhibitors | Form a protective oxide layer (passivation) on the anode surface. reformchem.commdpi.com | Slows down the anodic reaction. |

| Cathodic Inhibitors | Suppress the cathodic reaction. researchcommons.org | Slows down the cathodic reaction. |

| Mixed-Type Inhibitors | Affect both anodic and cathodic processes. researchgate.netresearchcommons.org | Reduces both anodic and cathodic reaction rates. |

| Adsorption Inhibitors | Form a protective film on the metal surface through physisorption or chemisorption. reformchem.commdpi.com | Blocks active corrosion sites. |

Electrochemical Studies of Inhibitory Action

The evaluation of a compound's ability to inhibit corrosion is predominantly carried out using electrochemical techniques. These methods are favored for their high precision and the detailed insight they provide into the kinetics of corrosion reactions. The primary techniques employed are Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of the metal/electrolyte interface. upertis.ac.idbiologic.net It works by applying a small amplitude AC potential signal over a wide range of frequencies and measuring the current response. zensorrd.com The resulting impedance data can be used to model the interface as an equivalent electrical circuit, allowing for the quantification of parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). jecst.org An increase in the Rct value in the presence of an inhibitor indicates the formation of a protective film that hinders the charge transfer process, which is fundamental to corrosion. biologic.netresearchgate.net

Potentiodynamic Polarization studies involve scanning the potential of the metal electrode and measuring the resulting current density. This provides information about both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. By extrapolating the linear portions of the polarization curves (Tafel plots), key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. A significant decrease in the corrosion current density (icorr) in the presence of the inhibitor signifies effective corrosion protection. The inhibitor is classified as anodic, cathodic, or mixed-type based on its effect on the respective reactions. researchgate.net

Research on pyrazine and dicarbonitrile derivatives demonstrates their effectiveness as corrosion inhibitors in acidic media. For instance, studies on pyrazine derivatives like 2-aminopyrazine (AP) show that they act as efficient mixed-type inhibitors for steel in sulfuric acid. researchgate.net The inhibition efficiency (IE%) increases with the concentration of the inhibitor. Similarly, dicarbonitrile derivatives have been shown to be effective corrosion inhibitors for mild steel in hydrochloric acid, with their protective action attributed to the presence of multiple adsorption centers (N atoms, π-electrons). nih.govgrowingscience.com

| Compound | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|---|

| 2-Methylpyrazine (MP) | 5.0 mM | 1.0 M H₂SO₄ | Cold Rolled Steel | Good | researchgate.net |

| 2-Aminopyrazine (AP) | 5.0 mM | 1.0 M H₂SO₄ | Cold Rolled Steel | Better | researchgate.net |

| 2-Amino-5-bromopyrazine (ABP) | 5.0 mM | 1.0 M H₂SO₄ | Cold Rolled Steel | Best | researchgate.net |

| 6-Amino-4-(4-hydroxyphenyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile (PdC-OH) | 0.5 mM | 1 M HCl | Carbon Steel | 75.7% | nih.gov |

| PdC-OH with KI (1:1) | 0.5 mM | 1 M HCl | Carbon Steel | 91.67% | nih.gov |

Adsorption Characteristics and Surface Interactions

The mechanism of corrosion inhibition by organic molecules like aminopyrazine dicarbonitrile derivatives is based on their adsorption onto the metal surface, forming a protective barrier. nih.gov This barrier isolates the metal from the corrosive medium. The nature of this adsorption can be physisorption, chemisorption, or a combination of both.

Physisorption involves electrostatic interactions between charged inhibitor molecules and the charged metal surface (e.g., protonated nitrogen atoms in an acidic medium interacting with a negatively charged surface).

Chemisorption is a stronger interaction involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate bond. The presence of heteroatoms (like nitrogen) and π-electrons in the pyrazine ring makes these derivatives excellent candidates for chemisorption. ajchem-a.com

To understand the adsorption process, experimental data are often fitted to various adsorption isotherms. The Langmuir adsorption isotherm is frequently found to best describe the behavior of pyrazine and dicarbonitrile inhibitors. researchgate.netnih.gov This model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ), calculated from electrochemical measurements, is related to the inhibitor concentration (C) by the Langmuir equation.

The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), provide further insight. A negative value of ΔG°ads indicates a spontaneous adsorption process. Typically, values around -20 kJ/mol or less are associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.

Surface analysis techniques confirm the formation of the protective inhibitor film. Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can identify the functional groups of the inhibitor on the surface, while morphological studies using Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) provide visual and compositional evidence of the adsorbed layer. nih.gov

| Compound Type | Adsorption Model | Key Findings | Reference |

|---|---|---|---|

| Pyrazine Derivatives (MP, AP, ABP) | Langmuir Isotherm | The adsorption of each inhibitor on the steel surface follows the Langmuir model. | researchgate.net |

| Dihydropyridine-dicarbonitrile Derivatives | Langmuir Isotherm | The adsorption process on the carbon steel surface adheres to the Langmuir adsorption model. | nih.gov |

| General Amine-type Inhibitors | Langmuir Isotherm | Inhibitive mechanism is primarily due to adsorption on the steel surface, following the Langmuir adsorption isotherm. | science.gov |

Biological Activities and Structure Activity Relationships of 5 Aminopyrazine 2,3 Dicarbonitrile in Vitro and Mechanistic Focus

Antimycobacterial Activity Investigations (In Vitro)

Derivatives of 5-aminopyrazine-2,3-dicarbonitrile have been the subject of extensive research to determine their efficacy against various mycobacterial species, including the causative agent of tuberculosis.

Activity Against Mycobacterium tuberculosis and Atypical Strains

A number of studies have demonstrated the potent antimycobacterial effects of this compound derivatives. For instance, a series of 15 N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles were synthesized and evaluated for their antimycobacterial activity. mdpi.com Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv. mdpi.comscispace.com Notably, compounds with 3,4-dichloro, 2-chloro, and 4-trifluoromethyl substitutions on the benzyl (B1604629) ring showed good antimycobacterial activity, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. mdpi.comscispace.com This was more potent than the standard drug pyrazinamide (B1679903) (PZA), which had an MIC of 12.5 µg/mL under the same conditions. scispace.com

Beyond M. tuberculosis, the activity of these compounds against atypical mycobacteria has also been explored. nih.gov Some N-substituted 3-aminopyrazine-2,5-dicarbonitriles have shown noteworthy activity against M. kansasii. nih.gov For example, 3-(hexylamino)pyrazine-2,5-dicarbonitrile inhibited M. kansasii at an MIC of 218 μmol/L. nih.gov Furthermore, certain derivatives of 5-amino-6-methyl-pyrazine-2,3-dicarbonitrile were found to be active against M. avium. mdpi.comscispace.com Specifically, compounds with 4-trifluoromethyl and 3-nitro substitutions demonstrated activity against M. avium 152. scispace.com Another study highlighted that 3-(benzylamino)pyrazine-2,5-dicarbonitrile was capable of inhibiting all tested mycobacterial strains, including atypical ones, with MIC values ranging from 12.5 to 25 μg/mL. researchgate.net

Table 1: Antimycobacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Substitution | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5-Amino-6-methylpyrazine-2,3-dicarbonitrile | 3,4-Cl Benzylamino | M. tuberculosis H37Rv | 6.25 | mdpi.comscispace.com |

| 5-Amino-6-methylpyrazine-2,3-dicarbonitrile | 2-Cl Benzylamino | M. tuberculosis H37Rv | 6.25 | mdpi.comscispace.com |

| 5-Amino-6-methylpyrazine-2,3-dicarbonitrile | 4-CF3 Benzylamino | M. tuberculosis H37Rv | 6.25 | mdpi.comscispace.com |

| 3-Aminopyrazine-2,5-dicarbonitrile | Heptylamino | M. tuberculosis | 51 µmol/L | nih.gov |

| 3-Aminopyrazine-2,5-dicarbonitrile | Hexylamino | M. kansasii | 218 µmol/L | nih.gov |

| 3-Aminopyrazine-2,5-dicarbonitrile | Benzylamino | M. tuberculosis, M. kansasii, M. avium | 12.5-25 | researchgate.net |

| 5-Amino-6-methylpyrazine-2,3-dicarbonitrile | 4-CF3 Benzylamino | M. avium 152 | Active | scispace.com |

| 5-Amino-6-methylpyrazine-2,3-dicarbonitrile | 3-NO2 Benzylamino | M. avium 152 | Active | scispace.com |

| Pyrazinamide (Standard) | - | M. tuberculosis H37Rv | 12.5 | scispace.com |

| Isoniazid (Standard) | - | M. tuberculosis H37Rv | 1.5625 | scispace.com |

Quantitative Structure-Activity Relationship (QSAR) for Antimycobacterial Potency

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural requirements for the antimycobacterial activity of this compound derivatives. mdpi.comnih.gov These studies aim to correlate the chemical structure of the compounds with their biological activity.

A key finding from QSAR analyses is the importance of lipophilicity for antimycobacterial potency. mdpi.com For a series of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles, a linear dependence between lipophilicity and activity was observed. mdpi.com The most effective substitutions on the benzyl moiety were found to be halogens or trifluoromethyl groups, as illustrated by a Craig's plot. mdpi.com This suggests that increasing the lipophilicity of the molecule enhances its ability to penetrate the mycobacterial cell wall.